2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors. The bromine and methyl groups may also play a role in modulating the compound’s activity by affecting its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- **2-[4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- **2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Uniqueness
The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19BrF3N5O |
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Molecular Weight |
422.24 g/mol |
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H19BrF3N5O/c1-6-23-9(4)12(7(2)21-23)20-14(25)10(5)24-8(3)11(16)13(22-24)15(17,18)19/h10H,6H2,1-5H3,(H,20,25) |
InChI Key |
CNCWACWPYCVMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C)C |
Origin of Product |
United States |
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